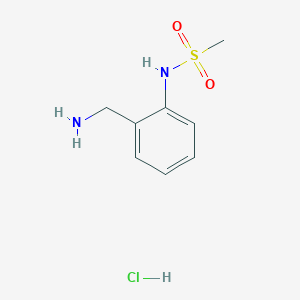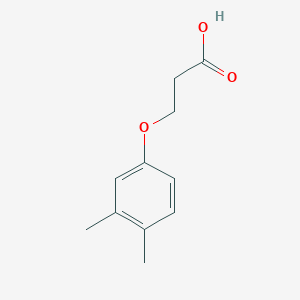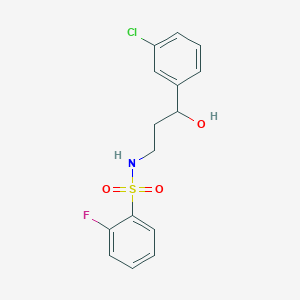![molecular formula C9H6ClN3 B2418947 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile CAS No. 1553024-32-0](/img/structure/B2418947.png)
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a useful research compound. Its molecular formula is C9H6ClN3 and its molecular weight is 191.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Condensed Pyrrolo[b]pyrazines: The compound has been used in the synthesis of condensed pyrrolo[b]pyrazines, indicating its role in heterocyclic compound formation (Volovenko & Dubinina, 1999).
- Formation of Heterocyclic Structures: Another study utilized a similar compound for the synthesis and characterization of new heterocyclic structures, highlighting its potential in creating complex molecular architectures (Murthy et al., 2017).
Chemical Properties and Reactivity
- Intramolecular Cyclization: The compound facilitates intramolecular cyclization processes to form pyrrolo[b]pyrazines, showcasing its role in complex chemical reactions (Volovenko & Dubinina, 2013).
- Antibacterial Agent Synthesis: A related compound has been used as a building block for synthesizing antibacterial agents, indicating its potential in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Electrocatalytic and Polymerization Properties
- Voltammetric Behaviour and Electroanalytical Applications: A study on an osmium-functionalized pyrrole monomer, related to the compound, explored its electrocatalytic properties and applications in electroanalytical chemistry (Foster, Allen & McCormac, 2004).
- Electrochemical Polymerization: Research on dihydrobenzodipyrroles, which have structural similarities, investigated their use in electrochemical polymerization, suggesting potential applications in creating conductive polymers (Zotti et al., 1989).
Mechanism of Action
Target of Action
The primary targets of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including the RAS–MEK–ERK , PLCγ , and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’slow molecular weight is noted, which could be beneficial for subsequent optimization and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
In general, this compound should be stored in a dry, cool place, away from fire sources and flammable materials .
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)



![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

